

Application Note: In Vitro Vasoconstriction Assay Using Mouse Aortic Rings

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Compound of Interest		
Compound Name:	Urotensin II, mouse acetate	
Cat. No.:	B15602724	Get Quote

Introduction

The in vitro aortic ring assay is a fundamental ex vivo technique used in cardiovascular research and drug development to assess vascular reactivity.[1][2] This method allows for the investigation of the contractile (vasoconstriction) and relaxation (vasodilation) properties of blood vessels in a controlled environment.[1] By mounting small segments of the mouse thoracic aorta in an organ bath or wire myograph system, researchers can measure isometric tension changes in response to various pharmacological agents.[3][4] This application note provides a detailed protocol for performing a vasoconstriction assay using mouse aortic rings, focusing on phenylephrine-induced contraction and the subsequent assessment of endothelium integrity with acetylcholine. The model is crucial for studying vascular physiology, pathophysiology (e.g., hypertension, atherosclerosis), and for screening compounds that modulate vascular tone.[1][5]

Principle of the Assay

The assay is based on measuring the isometric tension of isolated aortic rings. After dissection and cleaning, the rings are mounted between two supports in an organ bath filled with a physiological salt solution, which is continuously gassed and maintained at 37° C.[4] One support is fixed, while the other is connected to a force-displacement transducer, which records changes in tension.[4] The rings are stretched to an optimal resting tension to ensure maximal contractile response.[3][4] Vasoconstrictors, such as the α 1-adrenergic agonist phenylephrine or high potassium chloride (KCl) solution, are added to the bath to induce contraction of the



vascular smooth muscle cells.[3][6] The magnitude of the contraction is recorded, allowing for the generation of dose-response curves to determine the potency (EC50) and efficacy (Emax) of the test compounds.[6] The integrity of the vascular endothelium, a critical regulator of vascular tone, is typically verified by assessing the relaxation response to an endothelium-dependent vasodilator like acetylcholine (ACh) in a pre-contracted ring.[3][7]

Experimental Protocols

1. Reagent and Buffer Preparation

A critical step for a successful assay is the proper preparation of physiological salt solutions. The most common is the Krebs-Henseleit Buffer (KHB).

Reagent/Buffer	Component	Concentration (mM)
Krebs-Henseleit Buffer (KHB)	NaCl	118
KCI	4.6 - 4.7	
CaCl ₂	1.2 - 2.5	_
NaH ₂ PO ₄	1.2	_
MgSO ₄ ·7H ₂ O	1.17	_
NaHCO ₃	24 - 25	_
Glucose	5.0 - 18	_
HEPES	4.6	
High Potassium (KCI) Solution	KCI	60 - 100
NaCl is proportionally reduced to maintain osmolarity.		
Phenylephrine (PE) Stock	Phenylephrine HCl	10 mM in dH₂O
Acetylcholine (ACh) Stock	Acetylcholine Chloride	10 mM in dH ₂ O

Note: The KHB should be freshly prepared, pH adjusted to 7.4, and continuously gassed with $95\% O_2 / 5\% CO_2$.[3][4] Stock solutions of drugs should be stored appropriately and diluted to



the final concentration in the organ bath.

- 2. Aortic Ring Preparation
- Humanely euthanize a mouse (e.g., 6-12 week old C57BL/6J) following approved institutional guidelines.[3][8]
- Perform a thoracotomy to expose the thoracic cavity. Carefully dissect and remove the thoracic aorta, placing it immediately into a petri dish filled with cold, oxygenated KHB.[3][8]
- Under a dissecting microscope, meticulously remove the surrounding periaortic fibroadipose and connective tissues.[3][9] Take great care to avoid stretching or damaging the vessel wall.
 [10]
- Cut the cleaned aorta into transverse rings of 1-3 mm in length using a sharp surgical blade. [3][8] Ensure the cuts are clean and perpendicular to the long axis of the vessel.
- Keep the rings in cold, oxygenated KHB until mounting.[8]
- 3. Mounting and Equilibration
- Mount each aortic ring on the pins or wires of a multi-wire myograph system submerged in organ baths containing KHB at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.[3]
- Gradually stretch the rings to a basal resting tension of approximately 1 g (9.8 mN). This
 optimal tension may need to be determined empirically for different mouse strains or
 experimental conditions.[3][11]
- Allow the rings to equilibrate for 60-90 minutes. During this period, replace the KHB in the organ baths every 15-20 minutes to wash out metabolic waste products.[3][4]
- 4. Viability and Endothelium Integrity Check
- After equilibration, assess the viability of the aortic rings by contracting them with a high concentration of KCl (e.g., 60 mM).[7] This depolarization-induced contraction is independent of receptors.



- Wash the rings three times with fresh KHB and allow them to return to the baseline resting tension.
- To check the integrity of the endothelium, first pre-contract the rings with a submaximal concentration of phenylephrine (PE), typically 1 μM, until a stable plateau is reached.[3]
- Add a single high concentration of acetylcholine (ACh), for example, 1 μM. A relaxation of >80% of the pre-contracted tone indicates a healthy, intact endothelium.[12] Rings that do not meet this criterion may be excluded or designated as "endothelium-denuded."
- Wash the rings thoroughly and allow them to return to baseline before starting the main experiment.[3]
- 5. Vasoconstriction Dose-Response Protocol
- Once the rings have returned to a stable baseline, begin the cumulative addition of the vasoconstrictor agent (e.g., phenylephrine).
- Start with a low concentration (e.g., 1 nM) and increase the concentration in logarithmic or semi-logarithmic steps (e.g., 1 nM, 10 nM, 100 nM, 1 μ M, 10 μ M, etc.) only after the response to the previous concentration has stabilized.[3]
- Record the isometric tension continuously using a data acquisition system.
- Continue adding the agonist until a maximal contractile response (plateau) is observed.

Data Presentation and Analysis

The recorded tension data is typically normalized to account for variations in ring size.

Contraction is often expressed as a percentage of the maximal response to a reference agonist like KCl or as the absolute force in millinewtons (mN).[5][11]

Example Dose-Response Data for Phenylephrine

The following table summarizes typical quantitative data obtained from a phenylephrine doseresponse experiment in a ortic rings from wild-type (WT) mice and a hypothetical transgenic model (KO).



Parameter	Wild-Type (WT)	Knockout (KO)
Maximal Contraction (Emax) to PE (% of KCl max)	115 ± 8%	85 ± 6%
Potency (EC50) of PE	0.25 ± 0.05 μM	0.85 ± 0.10 μM
Maximal Contraction to KCI (60 mM)	12.5 ± 1.5 mN	12.1 ± 1.8 mN
ACh-induced Relaxation (% of PE pre-contraction)	88 ± 5%	85 ± 7%

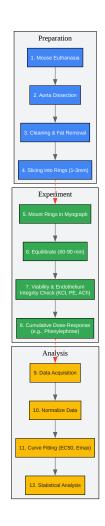
^{*}Indicates a statistically significant difference (p < 0.05) compared to Wild-Type.

Data are typically plotted as a sigmoidal dose-response curve (Contraction vs. log[Agonist Concentration]). A non-linear regression analysis is used to calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Visualizations

Experimental Workflow



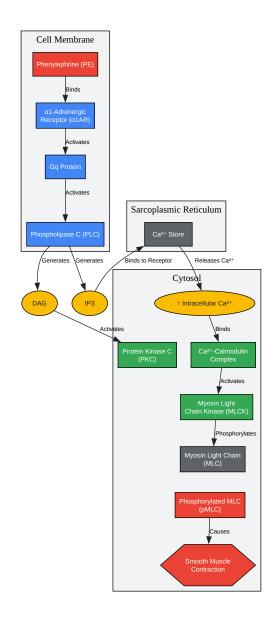


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Caption: Workflow for the mouse aortic ring vasoconstriction assay.

Signaling Pathway for Phenylephrine-Induced Vasoconstriction





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Caption: α1-adrenergic receptor signaling in vascular smooth muscle.

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